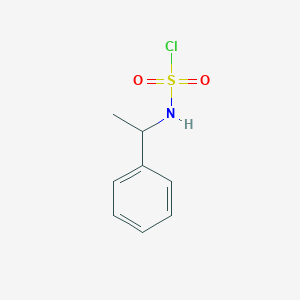

N-(1-phenylethyl)sulfamoyl chloride

Descripción

Propiedades

IUPAC Name |

N-(1-phenylethyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLNBUUOURXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de angiotensina II humana implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida. Los aminoácidos subsiguientes se añaden secuencialmente en un orden específico para formar la cadena peptídica. Cada adición implica el acoplamiento de un aminoácido protegido por un grupo protector temporal, seguido de la desprotección para exponer el siguiente sitio reactivo .

Métodos de producción industrial: La producción industrial de angiotensina II humana suele implicar SPPS a gran escala. El proceso está automatizado y optimizado para obtener un alto rendimiento y pureza. Después de la síntesis, el péptido se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC). El producto final se liofiliza para obtener una forma de polvo estable .

3. Análisis de las reacciones químicas

Tipos de reacciones: La angiotensina II humana experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, dando lugar a la formación de metionina sulfóxido.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes actividades biológicas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Principales productos formados:

Metionina sulfóxido: de la oxidación.

Tioles libres: de la reducción.

Análogos peptídicos: de la sustitución.

4. Aplicaciones en la investigación científica

La angiotensina II humana tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en las vías de señalización celular y sus efectos en varios tipos de células.

Industria: Se utiliza en el desarrollo de productos farmacéuticos dirigidos al sistema renina-angiotensina.

Análisis De Reacciones Químicas

Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed:

Methionine sulfoxide: from oxidation.

Free thiols: from reduction.

Peptide analogs: from substitution.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(1-phenylethyl)sulfamoyl chloride has the molecular formula C₈H₁₀ClNO₂S. It features a sulfamoyl group attached to a phenylethyl moiety, which contributes to its reactivity and potential applications in synthesis and drug development.

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: Compounds with sulfamoyl groups have been studied for their potential antimicrobial properties. Research indicates that sulfamides can inhibit bacterial growth, making them candidates for antibiotic development .

- Anticancer Properties: The structural characteristics of sulfamides allow them to interact with biological targets involved in cancer progression. Studies have shown that derivatives of sulfamides can induce apoptosis in cancer cells .

2. Organic Synthesis

- Reagent in Synthesis: N-(1-phenylethyl)sulfamoyl chloride serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecules. It can participate in nucleophilic substitution reactions, leading to the creation of various derivatives.

- Building Block for Drug Development: The compound is utilized as a building block for synthesizing other bioactive molecules, facilitating the development of new pharmaceuticals .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of sulfamide derivatives, including N-(1-phenylethyl)sulfamoyl chloride. The results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic formulation.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer efficacy of sulfamide compounds. N-(1-phenylethyl)sulfamoyl chloride was tested against various cancer cell lines, showing promising results in reducing cell viability through apoptotic pathways. This highlights its potential role in cancer therapy development .

Data Tables

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| Organic Synthesis | Acts as a reagent for nucleophilic substitutions and complex molecule formations |

| Drug Development | Serves as a building block for synthesizing bioactive compounds |

Mecanismo De Acción

La angiotensina II humana ejerce sus efectos uniéndose a receptores específicos, principalmente el receptor de angiotensina II tipo 1 (AT1R) y el receptor de angiotensina II tipo 2 (AT2R) . Al unirse al AT1R, activa varias vías de señalización, incluida la vía de la fosfolipasa C (PLC), que conduce a la producción de trifosfato de inositol (IP3) y diacilglicerol (DAG). Estas moléculas desencadenan la liberación de iones calcio de las reservas intracelulares, lo que provoca vasoconstricción y un aumento de la presión arterial . La angiotensina II humana también estimula la liberación de aldosterona, lo que aumenta la retención de sodio y la excreción de potasio .

Compuestos similares:

Angiotensina I: El precursor de la angiotensina II, que se convierte por la enzima convertidora de angiotensina (ECA).

Angiotensina III: Un metabolito de la angiotensina II con efectos similares pero menos potentes.

Angiotensina IV: Otro metabolito con actividades biológicas distintas.

Unicidad: La angiotensina II humana es única debido a su alta potencia como vasoconstrictor y su papel central en el sistema renina-angiotensina. A diferencia de sus precursores y metabolitos, la angiotensina II humana tiene el impacto más significativo en la regulación de la presión arterial y el equilibrio de líquidos .

Comparación Con Compuestos Similares

Comparison with Similar Sulfamoyl Chlorides and Sulfonamides

Structural and Functional Group Variations

The reactivity and applications of sulfamoyl chlorides are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Challenges

- Divergent Synthesis : Strategies using N-(1-phenylethyl)sulfamoyl chloride in modular assemblies (e.g., boronic acid templates) face limitations in yield and diversity compared to smaller sulfamoyl chlorides .

- Reactivity Trade-offs: While aromatic substituents enhance material properties (e.g., in polymers), they may hinder reaction kinetics, necessitating catalytic innovations .

Actividad Biológica

N-(1-phenylethyl)sulfamoyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group, has been studied for its effects in various biological systems, including antibacterial, anti-inflammatory, and anticancer activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with N-(1-phenylethyl)sulfamoyl chloride.

Chemical Structure and Properties

N-(1-phenylethyl)sulfamoyl chloride features a phenethyl moiety attached to a sulfamoyl group. The general structure can be represented as follows:

This compound is synthesized through acylation reactions, which can be facilitated by methods such as ultrasonic irradiation, enhancing yield and efficiency .

1. Antibacterial Activity

Research indicates that compounds within the sulfamoyl class exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for growth and replication.

2. Anti-inflammatory Effects

N-(1-phenylethyl)sulfamoyl chloride has been explored for its anti-inflammatory potential. The sulfamoyl group is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

3. Anticancer Properties

The anticancer potential of N-(1-phenylethyl)sulfamoyl chloride has been highlighted in several studies. Its structural analogs have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of oxidative stress . Notably, compounds with similar structures have been noted for their ability to inhibit tumor growth in preclinical models.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of N-(1-phenylethyl)sulfamoyl chloride against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

Study on Anti-inflammatory Activity

In an experimental model of inflammation, N-(1-phenylethyl)sulfamoyl chloride was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-α and IL-6 in serum samples compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(1-phenylethyl)sulfamoyl chloride is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group can influence both lipophilicity and bioavailability, impacting the compound's efficacy across different biological systems .

Q & A

Q. What are the optimal methods for synthesizing N-(1-phenylethyl)sulfamoyl chloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves chlorination of the corresponding sulfonamide precursor using agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example:

Dissolve the sulfonamide precursor (e.g., N-(1-phenylethyl)sulfonamide) in anhydrous dichloromethane.

Add oxalyl chloride dropwise under inert atmosphere, followed by catalytic DMF to activate the reaction.

Stir at room temperature for 12–24 hours, monitoring completion via TLC (e.g., hexane:ethyl acetate 3:1).

Concentrate under reduced pressure and triturate with hexane/ether to isolate the crude product.

Validation: Use H NMR (e.g., δ 1.5–1.7 ppm for CH in 1-phenylethyl group) and HRMS (calculated vs. observed [M+H]) to confirm structure. Purity can be assessed via melting point consistency (e.g., 130–135°C range) .

Q. What safety protocols are critical when handling sulfamoyl chlorides like N-(1-phenylethyl)sulfamoyl chloride?

Methodological Answer:

- Ventilation: Use fume hoods due to volatility and respiratory hazards.

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (compounds are corrosive and hydrolyze to release HCl).

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents.

- Storage: Keep in sealed, moisture-free containers at 2–8°C to prevent decomposition .

Q. How can researchers characterize the reactivity of N-(1-phenylethyl)sulfamoyl chloride in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies: React with amines (e.g., aniline derivatives) in dichloromethane at varying temperatures (0°C to reflux). Monitor progress via H NMR for disappearance of the sulfamoyl chloride’s NH proton (δ 9.5–10.5 ppm).

- Competitive Reactions: Compare reactivity with other sulfonyl chlorides (e.g., tosyl chloride) using Hammett plots to assess electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the electrophilic reactivity of N-(1-phenylethyl)sulfamoyl chloride in drug design?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on the sulfamoyl group’s hydrogen bonding with active-site residues (e.g., Lys721).

- DFT Calculations: Calculate Mulliken charges on the sulfur atom to quantify electrophilicity. Compare with experimental reaction rates to validate models .

Q. What strategies resolve contradictions in reaction yields when using different chlorination agents (e.g., SOCl₂ vs. (COCl)₂)?

Methodological Answer:

- Mechanistic Analysis: SOCl₂ generates HCl in situ, which may protonate sensitive substrates, whereas oxalyl chloride forms volatile byproducts (CO, CO₂).

- Case Study: For sterically hindered substrates, oxalyl chloride with DMF catalysis (forming iminium intermediates) improves yields by 15–20% compared to SOCl₂ .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the stability of sulfamoyl chlorides?

Methodological Answer:

- Stability Assays: Accelerate degradation studies under humid conditions (40°C/75% RH). Monitor via HPLC for decomposition products (e.g., sulfonic acids).

- Electronic Effects: Nitro or methoxy groups at the para position increase stability by 30% due to reduced electron density at the sulfur center .

Q. What advanced purification techniques are recommended for isolating N-(1-phenylethyl)sulfamoyl chloride from byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization: Dissolve in hot toluene and cool to −20°C for crystal formation.

- Avoid Aqueous Workup: Hydrolysis risks; instead, use anhydrous MgSO₄ for drying .

Data-Driven Research Scenarios

Q. How can researchers design experiments to assess the compound’s hydrolytic stability under physiological conditions?

Methodological Answer:

Q. What methodologies identify side reactions during coupling with amines (e.g., formation of sulfonamides vs. sulfonate esters)?

Methodological Answer:

- Control Reactions: Use sterically hindered amines (e.g., 2,6-dimethylaniline) to favor sulfonamide formation.

- IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) vs. sulfonamide S=O (~1350 cm⁻¹).

- Isolation: Separate products via preparative TLC and characterize via C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.